3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide
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Overview
Description
- Its chemical formula is C₈H₇ClO₃ , and its molecular weight is approximately 186.5 g/mol .
- In its pure form, it appears as white crystalline needles, virtually odorless, and insoluble in water.
- The compound is commonly used as a plant growth regulator , preventing fruit drop and promoting fruit setting in various crops.
3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide: , is a member of the phenoxy herbicide family.
Preparation Methods
Synthetic Routes: The compound is synthesized by condensing phenol with chloroacetic acid, followed by chlorination.
Reaction Conditions: The detailed synthetic steps involve
Industrial Production: Industrial-scale production methods may vary, but they follow similar principles.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction.
Major Products: The primary products formed during these reactions are derivatives of the original compound.
Scientific Research Applications
Plant Growth Regulation: Used as a growth regulator, it prevents flower and fruit drop in crops like tomatoes and peaches.
Plant Hormone: It acts as a growth regulator and is also employed in vegetable cultivation.
Medicine Intermediates: Beyond agriculture, it serves as an intermediate in pharmaceutical synthesis.
Mechanism of Action
- The compound’s effects are mediated through specific molecular targets and pathways.
- Further research is needed to elucidate the precise mechanisms by which it influences plant growth and development.
Comparison with Similar Compounds
- While there are related compounds, 3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide stands out due to its unique properties.
- Similar compounds include other phenoxy herbicides, but none match its specific structure and applications.
Properties
Molecular Formula |
C22H26ClNO2 |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide |
InChI |
InChI=1S/C22H26ClNO2/c23-20-13-6-7-14-21(20)26-16-17-9-8-10-18(15-17)22(25)24-19-11-4-2-1-3-5-12-19/h6-10,13-15,19H,1-5,11-12,16H2,(H,24,25) |
InChI Key |
UAFMWFSZXJIPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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